Quinazoline-2-carboxylic acid
Overview
Description
Quinazoline-2-carboxylic acid is a heterocyclic organic compound with the empirical formula C9H6N2O2 · HCl . It is a crystalline solid, and its molecular weight is approximately 210.62 g/mol . This compound belongs to the quinazoline family, characterized by a bicyclic structure containing a pyrimidine ring fused with a benzene ring.
Synthesis Analysis
The synthesis of this compound involves various methods, including cyclization reactions. One common approach is the condensation of 2-aminobenzonitrile with carbon dioxide under high-temperature conditions. This reaction yields the desired this compound. Researchers have explored alternative synthetic routes, but this remains a prevalent method .
Scientific Research Applications
Synthesis Techniques
Quinazoline derivatives are synthesized through various chemical methods, contributing significantly to the development of pharmaceuticals and organic chemistry. Süsse and Johne (1985) describe a method for synthesizing (4-Oxo-3,4-dihydroquinazolin-3-yl)-alkanoic acids, illustrating the versatility of quinazoline compounds in chemical synthesis (Süsse & Johne, 1985). Another study by Kovalenko et al. (2012) highlights the synthesis of triazoloquinazolines, a novel class of potential anticancer agents, demonstrating the significance of quinazoline derivatives in medicinal chemistry (Kovalenko et al., 2012).
Anticancer Properties
Quinazoline-2-carboxylic acid derivatives have been studied for their potential anticancer properties. The research by Kovalenko et al. (2012) identifies specific quinazoline derivatives showing promising results against various cancer cell lines, indicating the potential of these compounds in cancer therapy (Kovalenko et al., 2012).
Optoelectronic Applications
The versatility of quinazoline compounds extends to optoelectronic materials. Lipunova et al. (2018) discuss the use of quinazoline and pyrimidine derivatives in electronic devices, luminescent elements, and photoelectric conversion elements. This review underscores the role of quinazoline compounds in the development of advanced materials for optoelectronic applications (Lipunova et al., 2018).
Antiallergy Activity
Quinazoline derivatives have also been evaluated for their antiallergy properties. Schwender et al. (1979) found that certain this compound derivatives exhibited significant antiallergy activities, opening avenues for new therapeutic approaches to allergic diseases (Schwender et al., 1979).
Pharmaceutical Synthesis
The relevance of quinazoline compounds in pharmaceutical synthesis is notable. Xiao-hui (2011) discusses methods for synthesizing antihypertensive drugs using quinazoline derivatives, demonstrating the compound's application in the development of cardiovascular medications (Zheng Xiao-hui, 2011).
Properties
IUPAC Name |
quinazoline-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)8-10-5-6-3-1-2-4-7(6)11-8/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXPYKHKJCATPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20597321 | |
Record name | Quinazoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20597321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
568630-14-8 | |
Record name | Quinazoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20597321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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